1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-Methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step reaction process. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is crucial for achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential medicinal properties, including its use as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the manufacturing of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxamide
N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness: 1-(4-Methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structural features, which include the presence of both a methyl group and a phenylpropyl group attached to the triazole ring. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-15-9-11-17(12-10-15)23-14-18(21-22-23)19(24)20-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCHACZJSDQLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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